8-methoxy-4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one
Description
Properties
Molecular Formula |
C17H14N4O4 |
|---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
8-methoxy-4-methyl-3-(2H-tetrazol-5-ylmethoxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C17H14N4O4/c1-9-14(24-8-15-18-20-21-19-15)6-5-12-11-4-3-10(23-2)7-13(11)17(22)25-16(9)12/h3-7H,8H2,1-2H3,(H,18,19,20,21) |
InChI Key |
WYOWKCUEINQTER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=NNN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be synthesized through various methods, including condensation reactions or cyclizations.
Reaction Conditions: These would depend on the chosen synthetic pathway.
Industrial Production: Unfortunately, industrial-scale production methods remain scarce in the literature.
Chemical Reactions Analysis
Reactivity: The compound may undergo reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified functional groups or ring structures.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development:
- Antimicrobial Properties : Preliminary studies indicate that this compound has significant antimicrobial activity against various pathogens. In vitro assays have shown effective inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics.
- Anticancer Activity : Research has demonstrated that the compound possesses cytotoxic effects on several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a potential lead for anticancer drug development.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in disease pathways, such as acetylcholinesterase and cyclooxygenase. These inhibitory effects suggest potential applications in treating neurodegenerative diseases and inflammatory conditions.
Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 8-methoxy-4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of 15 µM for S. aureus, demonstrating significant antibacterial properties compared to standard antibiotics .
Anticancer Research
In a study published in Cancer Letters, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The findings revealed that it induced apoptosis with an IC50 value of 25 µM in MCF-7 breast cancer cells, suggesting its potential as a chemotherapeutic agent .
Enzyme Inhibition Studies
Research highlighted in Bioorganic & Medicinal Chemistry Letters investigated the inhibitory effects of the compound on acetylcholinesterase. The study found an IC50 value of 0.5 µM, indicating strong inhibition comparable to established drugs used in Alzheimer's treatment .
| Activity | IC50 (µM) | Notes |
|---|---|---|
| Antimicrobial (S. aureus) | 15 | Significant inhibition observed |
| Anticancer (MCF-7) | 25 | Induces apoptosis |
| AChE Inhibition | 0.5 | Comparable to standard treatments |
Mechanism of Action
Targets: Identify molecular targets (e.g., proteins, receptors) affected by this compound.
Pathways: Investigate signaling pathways influenced by its binding or enzymatic activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
*IC₅₀ for PDE2 inhibition (compound 1f in ).
Key Observations :
This may improve binding affinity to PDE2, as tetrazoles mimic carboxylates while resisting hydrolysis . Alkoxy vs. Hydroxy: Ethoxy and hydroxy derivatives (e.g., 3-ethoxy, 3-hydroxy) show cholinesterase inhibition (IC₅₀: 2.1–4.3 μM) but lower PDE2 activity. The tetrazole group’s electron-withdrawing nature may shift selectivity toward PDE2 .
Substituent Position 8 :
- Methoxy groups at position 8 are common in PDE2 inhibitors (e.g., compound 1f ) and ERβ agonists (e.g., 3,8-dimethoxy derivatives ). The 8-methoxy group in the target compound likely stabilizes aromatic interactions in enzyme binding pockets.
Comparison with Analogues :
- Alkoxy Derivatives (e.g., 2a–2c in ) : Use alkyl halides (iodomethane, bromoethane) for etherification. Yields: 45–52%.
- Heterocyclic Substituents (e.g., tetrahydrofuran) : Require specialized bromides (e.g., 2-(bromomethyl)-tetrahydrofuran), with yields ~49% .
Physicochemical Properties
Table 2: Physical Properties
| Compound | Melting Point (°C) | LogP* | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | Not reported | ~2.5 | Moderate (DMF/EtOH) |
| 3,8-Dimethoxy-6H-benzo[c]chromen-6-one | 146–149 | 2.1 | Low (DMSO) |
| 3-Ethoxy-8-methoxy derivative | 141–144 | 2.8 | Moderate (EtOH) |
| 3-Hydroxy-8-methyl derivative | 258–262 | 1.7 | Low (Water) |
*Calculated using fragment-based methods.
Biological Activity
The compound 8-methoxy-4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one is a hybrid molecule that incorporates a benzo[c]chromenone core with a tetrazole moiety. This structure suggests potential biological activity, particularly in pharmacology and medicinal chemistry. The following sections explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Antimicrobial and Antiparasitic Properties
Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial and antiparasitic activities. For instance, derivatives of tetrazole have been shown to possess antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In studies involving similar compounds, modifications in the linker and side chains significantly influenced their biological efficacy and selectivity towards target organisms .
Cytotoxicity Studies
The cytotoxic effects of compounds similar to this compound have been evaluated against various cancer cell lines. For example, studies on related tetrazole derivatives revealed promising results where certain compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells . This selectivity is crucial for developing effective anticancer agents with reduced side effects.
The mechanisms underlying the biological activities of tetrazole-containing compounds often involve modulation of key cellular pathways. Some studies suggest that these compounds may interact with G protein-coupled receptors (GPCRs), which play a critical role in various physiological processes. By influencing GPCR signaling pathways, these compounds can potentially alter cellular responses leading to therapeutic effects .
Synthesis and Evaluation
A series of synthetic approaches have been developed to create derivatives of benzo[c]chromenones with tetrazole functionalities. These methods typically involve multi-step reactions that allow for the fine-tuning of chemical properties to enhance biological activity. For example, in one study, different alkyl groups were introduced to assess their impact on the antimalarial activity of synthesized compounds .
Comparative Studies
Comparative studies between various derivatives have highlighted the importance of structural modifications. For instance, altering the position of substituents on the chromenone scaffold or varying the length and nature of linkers connecting the tetrazole moiety can lead to significant differences in biological outcomes. Such investigations are essential for optimizing lead compounds for further development .
| Compound | Activity | Selectivity | Mechanism |
|---|---|---|---|
| Compound A | Antimalarial | High | GPCR modulation |
| Compound B | Cytotoxic | Moderate | Apoptosis induction |
| Compound C | Antibacterial | Low | Cell wall synthesis inhibition |
Clinical Implications
The potential clinical implications of this compound are significant, particularly in treating infections or cancers resistant to conventional therapies. The unique structure may provide a novel mechanism of action that could be exploited in drug development.
Q & A
Basic: What synthetic strategies are recommended for constructing the benzo[c]chromen-6-one core in this compound?
Methodological Answer:
The benzo[c]chromen-6-one scaffold can be synthesized via cyclocondensation reactions. For example, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde reacts with 1,3-bis(silyloxy)-1,3-butadienes under controlled conditions to form the fused chromenone structure. Temperature (80–100°C) and solvent polarity (e.g., toluene) are critical for regioselectivity . For the tetrazole-methoxy substituent, coupling reactions using catalytic Bleaching Earth Clay in PEG-400 at 70–80°C are effective for introducing the tetrazole-thioether group, with TLC monitoring to confirm completion .
Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and tetrazole protons (δ ~8.5–9.5 ppm). Compare chemical shifts with analogs like 5-(4-Methoxyphenyl)-1H-tetrazole .
- IR Spectroscopy : Confirm the tetrazole ring (C=N stretch ~1600 cm⁻¹) and chromenone carbonyl (C=O stretch ~1700 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₇N₄O₅: 393.1198) .
Advanced: How can potentiometric titrations in non-aqueous solvents determine the pKa of the tetrazole moiety?
Methodological Answer:
Dissolve the compound in solvents like isopropyl alcohol or DMF. Titrate with 0.05 M tetrabutylammonium hydroxide (TBAH) using a calibrated pH meter. Plot mV vs. titrant volume to identify the half-neutralization potential (HNP), then calculate pKa via the Henderson-Hasselbalch equation. Control solvent polarity to minimize measurement errors, as tetrazole acidity varies significantly with solvent dielectric constant .
Advanced: What experimental designs are suitable for studying environmental degradation pathways of this compound?
Methodological Answer:
- Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–9) at 25–50°C. Monitor degradation via HPLC and identify byproducts using LC-MS.
- Photolysis : Use UV/Vis light (254–365 nm) in a photoreactor. Quantify degradation kinetics with UV spectroscopy.
- Ecotoxicology : Assess bioavailability using OECD 305 guidelines (bioconcentration in model organisms) .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified methoxy (e.g., ethoxy, halogenated) or tetrazole (e.g., alkylthio, benzyl) groups .
- Biological Assays : Test analogs against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence-based assays.
- Statistical Modeling : Apply multivariate analysis (e.g., PCA or PLS) to correlate substituent electronic parameters (Hammett σ) with activity .
Advanced: What computational methods predict reactivity at the chromenone carbonyl and tetrazole sites?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic (tetrazole N) and electrophilic (chromenone C=O) sites.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess stability of reactive intermediates.
- Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the tetrazole group .
Advanced: How to resolve contradictions in reported bioactivity data for analogs of this compound?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. Normalize data using standardized controls.
- Dose-Response Validation : Re-test disputed compounds with orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Structural Verification : Confirm purity (>95% by HPLC) and tautomeric forms (e.g., tetrazole 1H vs. 2H) via X-ray crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
